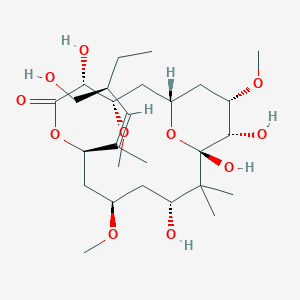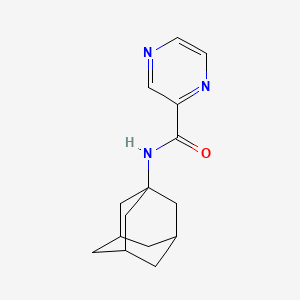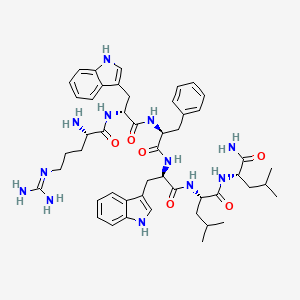
(-)-peloruside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Peloruside A is a natural product isolated from the marine sponge Mycale hentscheli. It is a potent microtubule-stabilizing agent, similar to paclitaxel, and has shown significant promise in cancer research due to its ability to inhibit cell division by stabilizing microtubules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-peloruside A involves several steps, including the formation of key intermediates and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of a suitable starting material, followed by a series of reactions such as aldol condensations, reductions, and cyclizations. The reaction conditions often involve the use of protecting groups to ensure the selectivity of the reactions and the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advances in synthetic chemistry have made it possible to produce this compound on a larger scale. Techniques such as solid-phase synthesis and flow chemistry have been explored to improve the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Peloruside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, hydroxides, and amines, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(-)-Peloruside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their mechanisms of action.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell division and induce apoptosis in cancer cells.
Mecanismo De Acción
(-)-Peloruside A exerts its effects by binding to microtubules and stabilizing their structure, preventing their depolymerization. This stabilization disrupts the normal dynamics of microtubules, leading to the inhibition of cell division and the induction of apoptosis in cancer cells. The molecular targets of this compound include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell cycle regulation.
Comparación Con Compuestos Similares
(-)-Peloruside A is similar to other microtubule-stabilizing agents such as paclitaxel and docetaxel. it has unique structural features that differentiate it from these compounds. For example, this compound has a distinct macrocyclic lactone ring and a unique side chain that contribute to its specific binding properties and biological activity.
List of Similar Compounds
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.
Docetaxel: Another microtubule-stabilizing agent with similar applications in cancer treatment.
Epothilone: A class of microtubule-stabilizing agents with a different structural framework but similar mechanisms of action.
Propiedades
Número CAS |
257939-61-0 |
|---|---|
Fórmula molecular |
C27H48O11 |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one |
InChI |
InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1 |
Clave InChI |
NETARJWZTMGMRM-JRTPPQMASA-N |
SMILES isomérico |
CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |
SMILES canónico |
CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-N-[(2R)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10852925.png)
![(4aR,6aR,12aS,12bR)-10-hydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one](/img/structure/B10852932.png)
![[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852947.png)
![3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate](/img/structure/B10852950.png)
![2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B10852963.png)
![3-[(S)-3-(Naphthalene-2-sulfonylamino)-2-oxo-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10852968.png)
![3-[(11R,15R)-13-methyl-1,13-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-8-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride](/img/structure/B10852973.png)
![4-[(E)-(2-naphthalen-1-yl-5-oxo-1,3-oxazol-4-ylidene)methyl]-N'-phenylpiperazine-1-carboximidamide](/img/structure/B10852976.png)
![(S)-N-((S)-1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-1-((R)-2-(methylamino)-3-phenylpropanoyl)pyrrolidine-2-carboxamide](/img/structure/B10852983.png)

![1-{4-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-2-oxo-butyl}-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B10853000.png)

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)

